

CNX-2006: Key Properties and Solubility

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Compound Focus: CNX-2006

Cat. No.: S547929

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The table below summarizes the fundamental characteristics and solubility profile of **CNX-2006**, which is critical for experimental planning [1] [2] [3].

Property	Value / Description
Molecular Weight	545.53 g/mol [1] [2] [3]
CAS Number	1375465-09-0 [1] [2] [3]
Mechanism of Action	Irreversible, covalent, mutant-selective EGFR inhibitor [1] [2] [4]
Primary Target (IC ₅₀)	mutant EGFR (including T790M) < 20 nM [1] [2] [4]
DMSO Solubility	~100 mg/mL (~183.3 mM) [1] [2]
Ethanol Solubility	~29 mg/mL (~53.1 mM) [1] [2]
Water Solubility	Insoluble [1] [2]

Experimental Protocols for In Vitro Assays

The following protocols outline the standard methods used to evaluate the efficacy and mechanisms of **CNX-2006** in preclinical studies [4].

Growth Inhibition and Cell Viability Assay

This protocol measures the anti-proliferative effects of **CNX-2006**.

- **Cell Lines:** A panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR status (e.g., PC-9, HCC827 for activating mutations; NCI-H1975 for L858R/T790M mutation; A549 for wild-type EGFR) [4].
- **Compound Preparation:**
 - Prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh, anhydrous DMSO [5] [1].
 - Dilute the stock directly into the cell culture medium to achieve the desired final treatment concentrations (typical range 3 nM - 8 μM). The final DMSO concentration should be kept constant and low (e.g., ≤0.1-0.5%) across all treatments, including the vehicle control [5].
- **Procedure:**
 - Seed cells in multi-well plates and allow to adhere overnight.
 - Treat cells with a concentration gradient of **CNX-2006** for a predetermined period (e.g., 72 hours).
 - Assess cell viability using standard assays (e.g., MTT, CellTiter-Glo).
 - Calculate GI₅₀ values (concentration for 50% growth inhibition) from the dose-response curves [4].

Immunoblotting Analysis of EGFR Signaling

This protocol assesses the compound's effect on its direct target and downstream pathways.

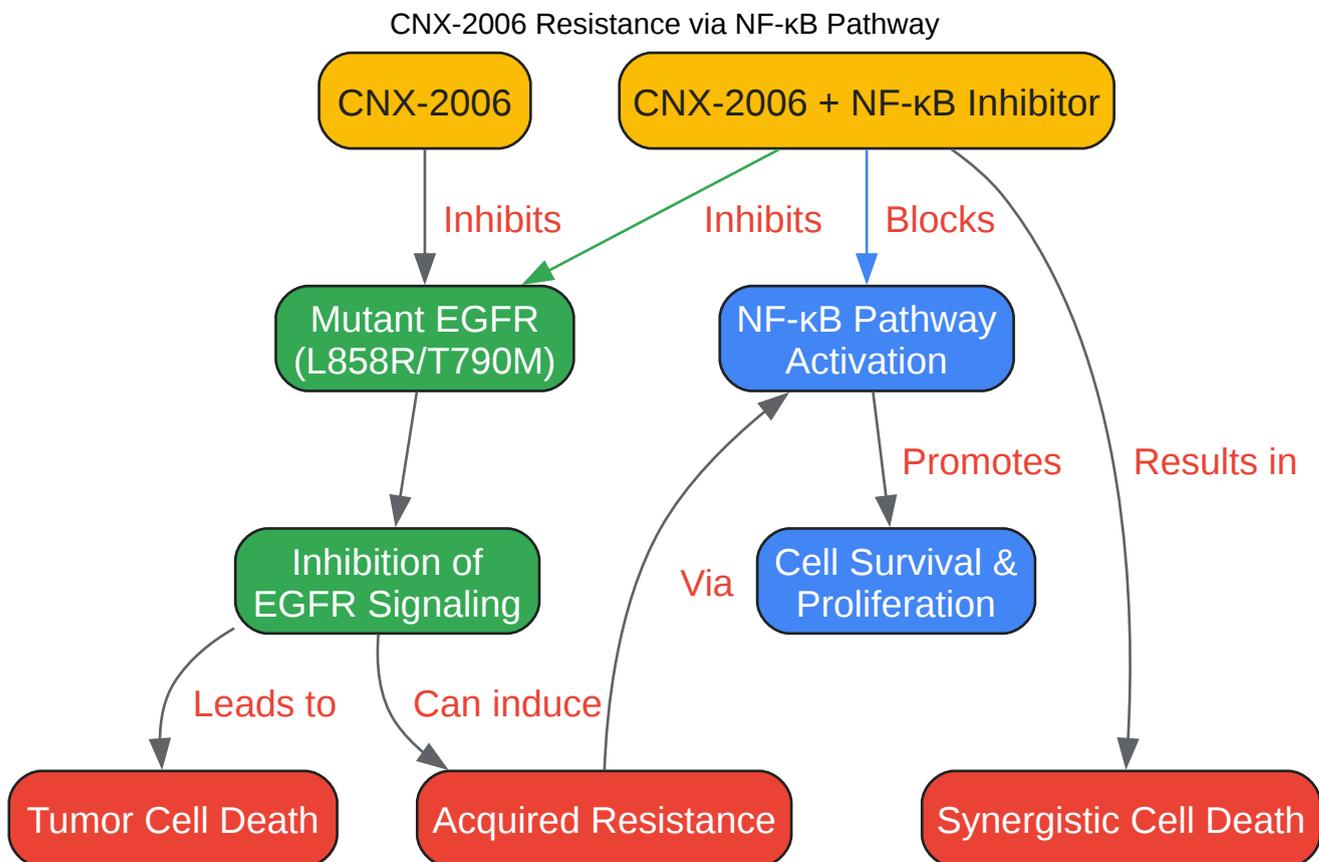
- **Cell Lines:** NSCLC cells (e.g., NCI-H1975) or HEK293 cells transfected with mutant EGFR constructs [1] [4].
- **Compound Treatment:**
 - Culture cells until they reach 60-80% confluency.
 - Treat with **CNX-2006** at relevant concentrations (e.g., from <20 nM to 1000 nM) for a relatively short period (e.g., 2 to 6 hours) to measure acute effects on phosphorylation [1] [4].
- **Procedure:**
 - After treatment, lyse cells to extract total protein.
 - Separate proteins by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with antibodies against:
 - Phosphorylated EGFR (p-EGFR)
 - Total EGFR
 - Downstream signaling proteins (e.g., p-AKT, p-ERK)
 - Loading control (e.g., β-Actin) [4].

- **CNX-2006** should show potent inhibition of phosphorylated mutant EGFR at low nanomolar concentrations with minimal effect on the wild-type receptor [4] [6].

Understanding Resistance: The NF-κB Pathway

A key discovery in **CNX-2006** research is that cancer cells can bypass the drug's inhibition by activating alternative survival pathways. When the mutant EGFR signal is effectively and persistently blocked by **CNX-2006**, some cells develop acquired resistance by activating the NF-κB pathway, which then substitutes for the oncogenic EGFR signaling to promote survival and proliferation [4] [6].

The following diagram illustrates this resistance mechanism and a potential combination therapy strategy.



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Formulation Strategies for In Vivo Studies

For animal studies, **CNX-2006** must be formulated to ensure bioavailability while managing its poor solubility [2].

Formulation Type	Composition	Example Preparation
Injection (IP/IV/IM/SC)	DMSO : Tween 80 : Saline = 10 : 5 : 85 [2]	100 µL DMSO stock + 50 µL Tween 80 + 850 µL Saline [2]
Injection (Alternative)	DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2]	100 µL DMSO + 400 µL PEG300 + 50 µL Tween 80 + 450 µL Saline [2]
Oral	Suspend in 0.5% CMC-Na (carboxymethylcellulose sodium) [2]	Add powder to 0.5% CMC-Na solution and mix to homogeneous suspension [2]

Animal Dosing Example:

- **Model:** Nude mice with H1975 (EGFR L858R/T790M) xenografts [1] [2] [4].
- **Dosage:** 25 mg/kg [1] [2] [4].
- **Administration:** Intraperitoneal (i.p.) injection [1] [2] [4].

Critical Considerations for Research Use

- **DMSO Stock Solution Stability:** Use fresh, anhydrous DMSO to prepare stock solutions, as moisture absorption can reduce solubility and compound stability over time. Aliquot and store stocks at -20°C or below [1] [2].
- **Solubility in Bioassays:** When diluting the DMSO stock into aqueous assay buffers, the compound may precipitate. This can lead to underestimated biological activity and variable data. Include controls to monitor for precipitation [5].
- **Resistance Studies:** When modeling acquired resistance, treat sensitive mutant EGFR cells with increasing doses of **CNX-2006** over several months. Resistant cells that emerge may show dependence on the NF-κB pathway rather than secondary EGFR mutations [4] [6].

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References

1. CNX-2006 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
2. - CNX | EGFR inhibitor | CAS 1375465-09-0 | Buy 2006 from... CNX 2006 [invivochem.com]
3. - CNX | EGFR | TargetMol 2006 [targetmol.com]
4. NF- κ B drives acquired resistance to a novel mutant- ... [pmc.ncbi.nlm.nih.gov]
5. Biological assay challenges from compound solubility [pubmed.ncbi.nlm.nih.gov]
6. Cancer Cells NF- κ B Pathway to Subvert 3rd Gen EGFR ... [bellbrooklabs.com]

To cite this document: Smolecule. [CNX-2006: Key Properties and Solubility]. Smolecule, [2026].
[Online PDF]. Available at: [<https://www.smolecule.com/products/b547929#cnx-2006-dmsol-solubility>]

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